molecular formula C18H21BrN2O B3586130 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide

5-bromo-N-(2,6-diisopropylphenyl)nicotinamide

Cat. No.: B3586130
M. Wt: 361.3 g/mol
InChI Key: MJNMFOZGOQCBDH-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,6-diisopropylphenyl)nicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a bulky 2,6-diisopropylphenyl substituent on the amide nitrogen. This structural design combines electronic modulation (via bromine) and steric hindrance (via the aryl group), which may influence its physicochemical properties and biological interactions. Nicotinamide derivatives are widely studied for their roles in cellular metabolism, enzyme inhibition, and antimicrobial activity, making this compound a candidate for diverse applications .

Properties

IUPAC Name

5-bromo-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-11(2)15-6-5-7-16(12(3)4)17(15)21-18(22)13-8-14(19)10-20-9-13/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNMFOZGOQCBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-diisopropylphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Used in the Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinamides, while coupling reactions can form complex organic molecules.

Scientific Research Applications

5-bromo-N-(2,6-diisopropylphenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide is not well-documented. like other nicotinamides, it may interact with enzymes and proteins involved in metabolic pathways. The bromine atom and the 2,6-diisopropylphenyl group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Antimicrobial Activity

The 2,6-diisopropylphenyl group is a critical structural motif shared with other bioactive compounds. For example, N-(2,6-diisopropylphenyl)imidazolium chloride demonstrated potent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with MIC values < 0.6 μg/mL . While the core structure of 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide differs (nicotinamide vs.

Table 1: Antimicrobial Activity of 2,6-Diisopropylphenyl-Containing Compounds
Compound Class Core Structure Substituent MIC (μg/mL) S. aureus MIC (μg/mL) E. coli
Imidazolium Salt Imidazolium chloride 2,6-Diisopropylphenyl < 0.6 > 8.0
Nicotinamide Derivative (This Compound) Nicotinamide 5-Bromo, 2,6-Diisopropylphenyl Not reported Not reported

Steric and Electronic Effects

  • Steric Hindrance : The 2,6-diisopropylphenyl group creates significant steric bulk, which may limit access to enzyme active sites or microbial membranes. This effect is observed in imidazolium salts, where bulky substituents correlate with enhanced Gram-positive activity .

Comparison with Non-Brominated Analogs

Replacing bromine with smaller halogens (e.g., chlorine) or hydrogen may reduce steric demands but alter solubility and binding kinetics.

Physicochemical Properties

  • Lipophilicity : The bromine atom and diisopropylphenyl group likely increase logP values compared to simpler nicotinamides, suggesting improved membrane permeability but reduced aqueous solubility.
  • Thermodynamic Stability : The bulky substituent may stabilize the compound against metabolic degradation, a feature observed in sterically hindered imidazolium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-(2,6-diisopropylphenyl)nicotinamide
Reactant of Route 2
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